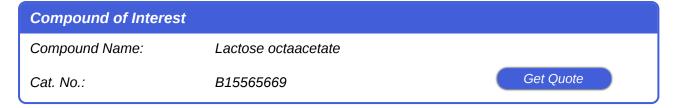


Lactose Octaacetate Solubility in Organic Solvents: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **lactose octaacetate** in organic solvents. Due to the limited availability of precise quantitative solubility data for **lactose octaacetate** in public literature, this document also includes data for the structurally similar compound, sucrose octaacetate, as a reference point. Furthermore, this guide details standardized experimental protocols for determining solubility and outlines common analytical techniques for quantification.

Physicochemical Properties of Lactose Octaacetate

Lactose octaacetate is a fully acetylated derivative of lactose. The acetylation of the hydroxyl groups significantly alters its physicochemical properties compared to the parent sugar, most notably increasing its hydrophobicity.



Property	Value	Reference
Molecular Formula	C28H38O19	[1]
Molecular Weight	678.59 g/mol	[1]
Appearance	White crystalline solid	[1]
Melting Point	139-141 °C	[1]
Solubility Profile	Generally soluble in many organic solvents, less soluble in water.	[1]

Solubility Data

Quantitative solubility data for **lactose octaacetate** is not readily available in published literature. However, qualitative assessments indicate its solubility in a range of common organic solvents. The following table summarizes the available qualitative data for **lactose octaacetate** and quantitative data for the analogous compound, sucrose octaacetate, which can serve as a useful surrogate for estimation purposes.

Table 1: Solubility of Lactose Octaacetate and Sucrose Octaacetate in Various Solvents



Solvent	Lactose Octaacetate Solubility	Sucrose Octaacetate Solubility	Temperature (°C)
Chloroform	Soluble[2][3][4]	Soluble[5]	Not Specified
Dichloromethane (DCM)	Soluble[1]	Not Specified	Not Specified
Dimethylformamide (DMF)	Soluble[1]	Not Specified	Not Specified
Dimethyl sulfoxide (DMSO)	Soluble[1]	Soluble[6]	Not Specified
Ethyl Acetate (EtOAc)	Soluble[1]	Not Specified	Not Specified
Methanol (MeOH)	Soluble[1]	Soluble[7]	Not Specified
Ethanol	Soluble (recrystallization from 95% ethanol suggests good solubility in hot ethanol)[8]	90 g/L[9]	Not Specified
Acetone	Soluble[6]	Soluble[5][10]	Not Specified
Benzene	Not Specified	Soluble[5][10]	Not Specified
Toluene	Not Specified	Soluble[5][10]	Not Specified
Water	Slightly Soluble	0.25 - 1.4 g/L[5][11]	Room Temperature
Acetic Acid	Not Specified	Soluble[9][10]	Not Specified

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in drug development and chemical research. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method)

Foundational & Exploratory





Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.[12]

Objective: To determine the equilibrium concentration of **lactose octaacetate** in a specific organic solvent.

Materials:

- Lactose octaacetate (solid)
- Selected organic solvent(s)
- Vials with screw caps
- Orbital shaker or rotator in a temperature-controlled environment
- Centrifuge
- Syringe filters (chemically compatible with the solvent)
- Analytical balance
- · Volumetric flasks and pipettes
- High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) or a UV-Vis Spectrophotometer (if the compound has a chromophore and for creating a standard curve).

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid lactose octaacetate to a vial. The excess solid is crucial
 to ensure that equilibrium is reached with the solid phase present.
 - Add a known volume of the selected organic solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.



· Equilibration:

- Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
- Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Filter the supernatant through a syringe filter that is chemically compatible with the solvent to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

Quantification:

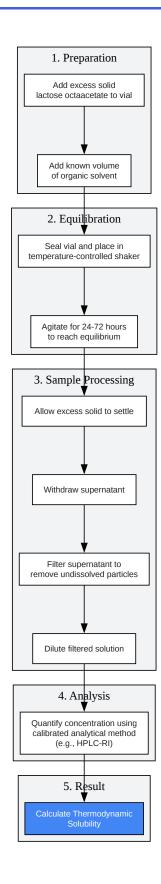
- Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
- Analyze the concentration of lactose octaacetate in the diluted solution using a prevalidated analytical method, such as HPLC-RI or UV-Vis spectrophotometry against a standard curve.

Calculation:

 Calculate the solubility of lactose octaacetate in the solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL, g/100 mL, or mol/L.

Experimental Workflow for Thermodynamic Solubility Assay





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Caption: Workflow for Thermodynamic Solubility Determination.



Kinetic Solubility Assay

Kinetic solubility is a measure of how much of a compound, initially dissolved in a concentrated stock solution (typically DMSO), remains in solution when diluted into an aqueous or organic medium. It is a high-throughput method often used in early drug discovery.[13][14]

Objective: To rapidly assess the solubility of **lactose octaacetate** from a DMSO stock solution upon dilution into a target organic solvent.

Materials:

- Lactose octaacetate
- Dimethyl sulfoxide (DMSO)
- Selected organic solvent(s)
- 96-well microtiter plates (UV-transparent if using a plate reader)
- Multi-channel pipettes
- Plate shaker
- Plate reader with UV-Vis capabilities or HPLC-RI system

Procedure:

- Preparation of Stock Solution:
 - Prepare a concentrated stock solution of lactose octaacetate in DMSO (e.g., 10-20 mM).
 Ensure the compound is fully dissolved.
- Assay Plate Preparation:
 - Dispense the target organic solvent into the wells of a 96-well plate.
 - Add a small volume of the lactose octaacetate DMSO stock solution to the solvent in each well to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

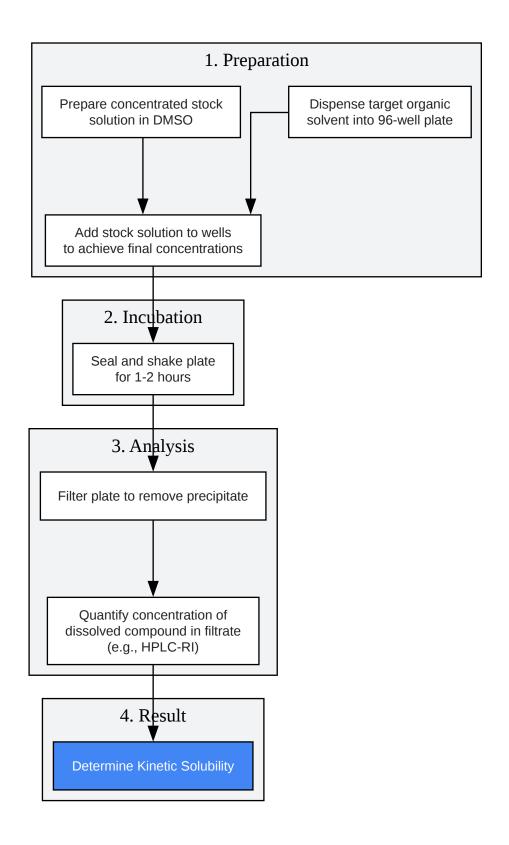


Incubation:

- Seal the plate and shake it for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).
- Detection of Precipitation (Nephelometry Optional):
 - If available, a nephelometer can be used to measure the light scattering in each well,
 which is indicative of precipitate formation.
- · Quantification (UV-Vis Plate Reader):
 - If the compound has a suitable chromophore, the plate can be centrifuged to pellet any precipitate.
 - The absorbance of the supernatant is then measured in a UV-Vis plate reader at the wavelength of maximum absorbance (λmax) for lactose octaacetate.
 - The concentration is determined by comparing the absorbance to a standard curve of lactose octaacetate prepared in the same solvent mixture.
- Quantification (HPLC-RI):
 - After incubation, the solutions are filtered using a 96-well filter plate to remove any precipitate.
 - The filtrate is then analyzed by HPLC-RI to determine the concentration of dissolved lactose octaacetate.
- Data Analysis:
 - The kinetic solubility is reported as the highest concentration at which no precipitation is observed or as the concentration measured in the supernatant/filtrate.

Experimental Workflow for Kinetic Solubility Assay





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Caption: Workflow for Kinetic Solubility Determination.



Analytical Methods for Quantification

Accurate quantification of the dissolved **lactose octaacetate** is essential for reliable solubility data.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

HPLC-RI is a highly suitable method for the analysis of compounds like **lactose octaacetate** that lack a strong UV chromophore.[15][16][17] The separation is typically achieved on a column designed for carbohydrate analysis, and the refractive index detector measures the difference in the refractive index between the mobile phase and the eluting sample.[18][19]

- Principle: Separation based on the compound's interaction with the stationary phase, followed by detection based on changes in the refractive index of the eluent.
- Advantages: Universal detector for non-chromophoric compounds, good for quantitative analysis.
- Considerations: Sensitive to temperature and mobile phase composition changes, not suitable for gradient elution.

UV-Vis Spectrophotometry

Although **lactose octaacetate** itself has weak UV absorbance at lower wavelengths, this method can be employed if a suitable wavelength with sufficient sensitivity is identified, or for compounds with a chromophore.[8]

- Principle: Measurement of the absorbance of light by the solute at a specific wavelength.
- Advantages: Simple, rapid, and widely available instrumentation.
- Considerations: Requires the compound to have a chromophore, potential for interference from other components in the sample that absorb at the same wavelength.

Conclusion



This technical guide provides a foundational understanding of the solubility of **lactose octaacetate** in organic solvents. While specific quantitative data remains a gap in the literature, the qualitative information and the data for the analogous sucrose octaacetate offer valuable insights. The detailed experimental protocols for thermodynamic and kinetic solubility assays provide a robust framework for researchers to determine the solubility of **lactose octaacetate** in their specific solvent systems. The selection of an appropriate analytical method, with HPLC-RI being a strong candidate, is crucial for obtaining accurate and reliable results. This information is intended to support researchers and drug development professionals in their work with this and similar compounds.

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